5,7-Dichloropyrido[3,4-B]pyrazine
Overview
Description
5,7-Dichloropyrido[3,4-B]pyrazine: is a heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the pyrido[3,4-B]pyrazine ring system . It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloropyrido[3,4-B]pyrazine typically involves the reaction of 2,6-dichloropyridine-3,4-diamine with glyoxal . The reaction is carried out in ethanol under reflux conditions . The mixture is then cooled to ambient temperature, and the precipitates are collected, washed with ethanol, and dried in vacuo to yield the desired compound . The overall yield of this reaction is approximately 83% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atoms at the 5th and 7th positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding N-oxides and reduction to form dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Nucleophilic substitution: Products include substituted pyrido[3,4-B]pyrazines with various functional groups.
Oxidation: Products include N-oxides.
Reduction: Products include dihydro derivatives.
Scientific Research Applications
5,7-Dichloropyrido[3,4-B]pyrazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Dichloropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 5,7-Dibromopyrido[3,4-B]pyrazine
- 5,7-Difluoropyrido[3,4-B]pyrazine
- 5,7-Dimethylpyrido[3,4-B]pyrazine
Comparison:
- 5,7-Dichloropyrido[3,4-B]pyrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity .
- 5,7-Dibromopyrido[3,4-B]pyrazine has bromine atoms, which are larger and more polarizable than chlorine, potentially leading to different reactivity and biological effects .
- 5,7-Difluoropyrido[3,4-B]pyrazine contains fluorine atoms, which are smaller and more electronegative, affecting the compound’s electronic properties and reactivity .
- 5,7-Dimethylpyrido[3,4-B]pyrazine has methyl groups, which are electron-donating and can influence the compound’s stability and reactivity .
Properties
IUPAC Name |
5,7-dichloropyrido[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNPXRUXXCDOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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